- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
كاس عدد:89291-75-8
وسط:C16H18O4
ميغاواط:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- SB17781
- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
- 117307-62-7
- CS-13148
- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- 89291-75-8
- AKOS027338313
- P12224
- D72342
- SCHEMBL13702037
- CS-M0400
-
- MDL: MFCD18207158
- نواة داخلي: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
- مفتاح Inchi: IMMAKCSFQZGDHG-CABCVRRESA-N
- ابتسامات: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 274.12050905g/mol
- النظائر كتلة واحدة: 274.12050905g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 20
- تدوير ملزمة العد: 4
- تعقيدات: 407
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 44.8
- إكسلوغ 3: 1.1
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 98% | 1g |
¥35752.0 | 2021-09-10 | |
| Chemenu | CM528126-1g |
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 1g |
$4146 | 2023-02-17 | |
| eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2024-06-06 | |
| eNovation Chemicals LLC | D767155-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1330 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 100MG |
¥ 5,603.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 250MG |
¥ 8,962.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-500MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 500MG |
¥ 14,942.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-1G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 1g |
¥ 22,407.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-5G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 5g |
¥ 67,221.00 | 2023-04-13 | |
| Aaron | AR00GUL2-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 95% | 100mg |
$714.00 | 2025-02-10 |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt
المراجع
- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt
المراجع
- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
المراجع
- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
المراجع
- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
المراجع
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
المراجع
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C
المراجع
- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- vinylmagnesium bromide solution
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- 114948-34-4
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
رقم الطلب:A1093375
حالة المخزون:in Stock
كمية:100mg/250mg
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 20:09
الأسعار ($):728.0/1213.0
بريد إلكتروني:sales@amadischem.com
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الوثائق ذات الصلة
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) منتجات ذات صلة
- 35302-50-2( )
- 112722-04-0(Hexadecanoic acid,[(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,5,5a,6,8a,9,10,10a-decahydro-5,5a-dihydroxy-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-4aH-2,8b-epoxyxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-4a-yl]methylester)
- 85798-11-4(2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)-)
- 101910-67-2(Dodecanoic acid, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-yl ester)
- 645393-92-6(2-Buten-1-one, 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-[(4-methoxyphenyl)methoxy]-2-methyl-, (2E)-)
- 649774-69-6(2,5-Cyclohexadiene-1,4-dione, 2-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]-3-[(phenylmethoxy)methyl]-)
- 89291-76-9((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)
- 78907-91-2(2-Cyclopenten-1-one, 2-(1,3-dioxan-2-yl)-4-(phenylmethoxy)-, (R)-)
- 136759-95-0(2-Hepten-4-one, 7-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-methoxy-7-(phenylmethoxy)-, 4R-4R*(5R*,7S*)-)
- 88559-56-2((3aR,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
نقاء:99%/99%
كمية:100mg/250mg
الأسعار ($):728.0/1213.0